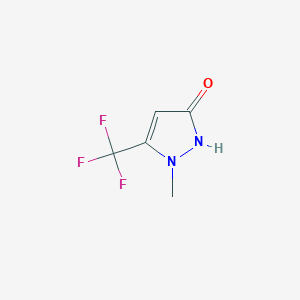

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Description

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-10-3(5(6,7)8)2-4(11)9-10/h2H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHXHKNBIGEWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369289 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119022-51-4 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, a fluorinated heterocyclic compound with significant potential in medicinal and agrochemical research. This document delves into its chemical identity, synthesis, physical and chemical properties, and applications, with a particular focus on its relationship with its more commonly referenced isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Introduction: The Importance of Regioisomerism

The nomenclature of substituted pyrazoles can be complex, and in the case of 1-methyl-(trifluoromethyl)-1H-pyrazol-ol, two key regioisomers exist: this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. It is crucial to distinguish between these two, as their chemical and biological properties can differ. The CAS number 122431-37-2 is predominantly assigned to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .[1] Its isomer, the focus of this guide, is often formed as a byproduct in the synthesis of the former.[2][3]

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4] The pyrazole scaffold is also a privileged structure, appearing in numerous pharmaceuticals and agrochemicals.[5][6] The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel bioactive compounds.[7]

Physicochemical Properties and Identification

Detailed experimental data for this compound is not as widely available as for its 3-CF3 isomer. However, based on the general properties of such compounds and data for the related isomer, the following can be inferred. For comparative purposes, the properties of the 3-CF3 isomer (CAS 122431-37-2) are provided in the table below.

| Property | Value (for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) | References |

| CAS Number | 122431-37-2 | [1] |

| Molecular Formula | C5H5F3N2O | [1] |

| Molecular Weight | 166.10 g/mol | [8] |

| Appearance | Light yellow crystalline powder or needles | [9] |

| Melting Point | 177-179 °C | [5][9] |

| Boiling Point | 224.4 °C at 760 mmHg | [5][10] |

| Density | 1.423 g/cm³ | [9] |

| Solubility | Data not widely available | |

| pKa | Data not widely available |

Synthesis and Regioselective Control

The synthesis of trifluoromethyl-substituted pyrazoles typically involves the condensation of a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine.[2][11] This reaction can lead to a mixture of the 3-CF3 and 5-CF3 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

The general synthetic pathway is illustrated below:

Caption: General synthesis of pyrazole isomers.

Experimental Protocol: Acid-Catalyzed Synthesis

The following protocol is adapted from patented methods aimed at maximizing the yield of the 3-CF3 isomer, but it also produces the 5-CF3 isomer.[2]

-

Reaction Setup: A stirred glass reactor is charged with ethyl 4,4,4-trifluoroacetoacetate and an acid catalyst (e.g., sulfuric acid, acetic acid).

-

Temperature Control: The mixture is heated to a specific temperature, typically between 85-95°C.

-

Reagent Addition: An aqueous solution of methylhydrazine is added dropwise over a period of 30 minutes to 2 hours, maintaining the reaction temperature.

-

Reaction Progression: The reaction mixture is stirred for an additional 2 hours at the set temperature.

-

Workup and Isolation: Water is added, and a distillation is performed to remove volatile byproducts. The mixture is then cooled to induce crystallization.

-

Purification: The crystallized product, a mixture of isomers, is collected by filtration, washed with water, and dried. Separation of the isomers can be achieved through techniques like fractional crystallization or chromatography.

Controlling the regioselectivity is a key challenge. Research has shown that reaction conditions such as the type of acid catalyst, solvent, and temperature can influence the ratio of the two isomers.[2] For instance, some methods report achieving a selectivity of over 99:1 in favor of the 3-CF3 isomer.[2]

Applications and Research Interest

While the 3-CF3 isomer is a known intermediate in the production of herbicides like pyroxasulfone, the specific applications of the 5-CF3 isomer are less documented but hold significant potential.[7][11]

-

Pharmaceutical Scaffolding: As a fluorinated pyrazole, this compound is an attractive starting material for the synthesis of new drug candidates. The pyrazole nucleus is associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][6]

-

Agrochemical Development: The trifluoromethyl-pyrazole motif is a common feature in modern pesticides. This compound can be used to create novel fungicides and insecticides.[5][12]

-

Materials Science: Substituted pyrazoles can act as ligands in coordination chemistry and have potential applications in the development of functional materials.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the 3-CF3 isomer, the following precautions should be taken.[8]

-

Hazard Classification: The 3-CF3 isomer is classified as toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound represents a valuable, albeit less-studied, building block in synthetic chemistry. Its utility is intrinsically linked to its regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. A thorough understanding of the synthetic pathways that produce these isomers and the methods for their separation is essential for researchers looking to leverage their unique properties. As the demand for novel fluorinated compounds in drug discovery and agrochemicals continues to grow, it is likely that the chemistry and applications of this compound will be further explored, revealing new opportunities for innovation.

References

- 1. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]

- 6. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 7. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]

- 8. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol|122431-37-2 - MOLBASE Encyclopedia [m.molbase.com]

- 10. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 122431-37-2 - Quzhou Kaiwo Chemical Co.,Ltd. [kaiwochemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Hydroxypyrazoles

Introduction and Strategic Importance

From the perspective of a Senior Application Scientist, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a molecule of significant industrial and academic interest. Its value lies not just in its function as a versatile building block but in the unique combination of its structural features: a pyrazole core, a stabilizing N-methyl group, an acidic hydroxyl group, and a lipophilicity- and metabolism-modulating trifluoromethyl (CF₃) group[2]. This combination makes it a privileged scaffold, particularly as a key intermediate for advanced herbicides like Pyroxasulfone and in the development of novel kinase inhibitors for pharmaceutical applications[1][2].

A crucial physicochemical aspect of this molecule is its existence in a tautomeric equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazol-5-one). The IUPAC name for the keto tautomer is 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one[3]. The predominant form depends on the solvent, pH, and physical state (solid vs. solution), which has profound implications for its reactivity, solubility, and interaction with biological targets. Understanding this tautomerism is fundamental to its application.

Molecular Structure and Identification

The foundational characteristics of a compound are its structure and identifiers, which ensure traceability and reproducibility in research and development.

Compound Identification

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | [4] |

| Keto Tautomer IUPAC | 2-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | [3] |

| CAS Number | 122431-37-2 | [4][5][6][7] |

| Molecular Formula | C₅H₅F₃N₂O | [4][8][9] |

| Molecular Weight | 166.10 g/mol | [3][7] |

| SMILES | CN1N=C(C=C1O)C(F)(F)F | [4] |

| InChIKey | UGVAQFVQIHNCJV-UHFFFAOYSA-N | [4] |

Tautomeric Equilibrium

The keto-enol tautomerism is a central feature of this molecule. The equilibrium between the aromatic alcohol (enol) and the non-aromatic ketone (keto) forms dictates its chemical behavior. The electron-withdrawing nature of the CF₃ group significantly influences the acidity of the proton involved in this equilibrium.

Core Physicochemical Properties

The bulk properties of a compound are critical for process chemistry, formulation development, and predicting its environmental and biological fate.

| Property | Value | Experimental Context | Source(s) |

| Appearance | Light yellow crystalline powder or needles | Solid at Standard Temperature and Pressure (STP) | [10] |

| Melting Point | 177 - 179 °C | Standard analytical measurement | [5][6][9] |

| Boiling Point | 224.4 °C | at 760 mmHg (Predicted) | [6][9] |

| Density | ~1.5 g/cm³ | (Predicted) | [6] |

| LogP (Octanol/Water) | 0.8 | Computationally derived, indicates moderate lipophilicity | [3] |

Crystal Structure

In the solid state, this compound exists as a monoclinic crystal with the space group P 1 21/c 1[3]. X-ray crystallography data reveals that molecules in the crystal lattice are linked by O—H⋯N hydrogen bonds, forming chains. This intermolecular hydrogen bonding is a key contributor to its relatively high melting point of 177-179 °C, as significant thermal energy is required to overcome these forces[3].

Ionization and Acidity (pKa)

While an experimentally determined pKa is not available in the cited literature, the hydroxyl group on the pyrazole ring is acidic. The acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. A predicted pKa for the structurally similar 1-methyl-3-trifluoromethyl-2-pyrazolin-5-one is approximately 0.58, indicating it is a strong acid[11]. This acidity is a critical parameter, as the ionization state of the molecule governs its solubility in aqueous media, its ability to cross biological membranes, and its binding interactions with protein targets.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control.

-

Nuclear Magnetic Resonance (NMR): While specific spectra for the free alcohol are not publicly available, spectra for derivatives like the 2,4-dichlorobenzenesulfonate ester have been reported, confirming the underlying pyrazole structure[12]. For quality control during synthesis, ¹H NMR would confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm) and the pyrazole ring proton. ¹⁹F NMR is particularly useful, showing a singlet for the CF₃ group, which is highly sensitive to the electronic environment, making it an excellent tool for purity assessment.

-

Infrared (IR) Spectroscopy: An IR spectrum would be characterized by a broad O-H stretching band around 3200-3400 cm⁻¹ in the enol form, and a sharp C=O stretch around 1700 cm⁻¹ in the keto form.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z 166, with characteristic fragmentation patterns involving the loss of the CF₃ group.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the determination of these key properties must follow robust, verifiable protocols.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. A sharp endotherm at the melting point provides a highly accurate value.

-

Methodology:

-

Calibrate the DSC instrument using certified indium and zinc standards.

-

Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to ~200 °C.

-

Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.

-

-

Trustworthiness: This method is superior to capillary methods as it is less operator-dependent and provides thermodynamic data (enthalpy of fusion) in addition to the melting temperature.

Protocol: Determination of LogP by HPLC

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with its octanol-water partition coefficient. It is a rapid and reliable alternative to the traditional shake-flask method.

-

Methodology:

-

Prepare a mobile phase of acetonitrile and water.

-

Create a calibration curve using a series of standards with known LogP values.

-

Dissolve the test compound in the mobile phase.

-

Inject the sample onto a C18 column and perform a gradient or isocratic elution.

-

Record the retention time (t_R).

-

Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

-

-

Causality: The choice of a C18 column is critical as its nonpolar stationary phase mimics the lipophilic environment of n-octanol, causing more lipophilic compounds to be retained longer.

Conclusion

The physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are dictated by a synergistic interplay between its aromatic core, acidic hydroxyl group, and the powerful electron-withdrawing CF₃ substituent. Its high melting point is a direct consequence of strong intermolecular hydrogen bonding, while its acidity and lipophilicity are key predictors of its behavior in biological and environmental systems. The experimental protocols outlined provide a robust framework for the validation of these critical parameters, ensuring data integrity for researchers in drug development and agrochemical science.

References

- 1. Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [smolecule.com]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]

- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsrc [chemsrc.com]

- 7. 5-ヒドロキシ-1-メチル-3-(トリフルオロメチル)ピラゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 122431-37-2 - Quzhou Kaiwo Chemical Co.,Ltd. [kaiwochemical.com]

- 9. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]

- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol|122431-37-2 - MOLBASE Encyclopedia [m.molbase.com]

- 11. 1-METHYL-3-TRIFLUOROMETHYL-2-PYRAZOLIN-5-ONE | 1481-02-3 [amp.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Structural Analogs of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol core is a privileged scaffold in modern medicinal and agricultural chemistry. Its unique combination of a methylated pyrazole ring, a metabolically stable trifluoromethyl group, and a reactive hydroxyl functionality provides a versatile platform for the development of potent and selective modulators of various biological targets. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs derived from this core. We will delve into three key areas where these analogs have demonstrated significant impact: as very-long-chain fatty acid elongase (VLCFAE) inhibitors for herbicidal applications, as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapies, and as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anti-cancer treatments. This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental insights to facilitate further innovation in this promising chemical space.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The core structure, this compound, possesses several key features that make it an attractive starting point for chemical library synthesis. The pyrazole ring is a bioisostere for other aromatic systems and is found in numerous approved drugs.[1] The methyl group at the N1 position often enhances binding to biological targets and improves pharmacokinetic properties. The trifluoromethyl group at the C5 position is a crucial substituent known to increase metabolic stability, lipophilicity, and binding affinity through various non-covalent interactions.[2][3] The hydroxyl group at the C3 position provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

Synthesis of the Core Scaffold

A practical and high-yielding one-step synthesis for a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[4][5] The desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (which is the tautomeric form of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one) can be prepared with high selectivity through the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[6][7] The reaction conditions can be optimized to favor the desired regioisomer.

Application in Agriculture: Herbicidal Analogs as VLCFA Inhibitors

One of the most significant applications of this compound analogs is in the development of pre-emergence herbicides. The commercial herbicide Pyroxasulfone is a prime example.

Pyroxasulfone: A Case Study

Pyroxasulfone is a potent herbicide that controls a broad spectrum of annual grasses and some broadleaf weeds at low application rates.[6][8] Its chemical structure is 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylsulfonyl]-4,5-dihydro-5,5-dimethylisoxazole.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Pyroxasulfone and its analogs act by inhibiting very-long-chain fatty acid elongases (VLCFAEs), enzymes critical for the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[4][9] These VLCFAs are essential components of various cellular structures, including cuticular waxes and membranes. Inhibition of VLCFAEs disrupts seedling growth, particularly shoot elongation, leading to the death of susceptible weeds before or shortly after emergence.[5][9] This mode of action classifies Pyroxasulfone in the Herbicide Resistance Action Committee (HRAC) Group K3.[4]

Structure-Activity Relationship (SAR) for Herbicidal Activity

While detailed SAR studies on a wide range of Pyroxasulfone analogs are often proprietary, some general principles can be inferred:

-

Pyrazole Core: The this compound core is essential for activity.

-

Substitution at C4: The C4 position of the pyrazole ring is a key point for derivatization. In Pyroxasulfone, a methylsulfonyl group connects to the isoxazole ring. Modifications in the linker and the heterocyclic ring system can significantly impact herbicidal potency and spectrum.

-

Substitution at C3-OH: The hydroxyl group is derivatized, in the case of Pyroxasulfone, with a difluoromethyl ether. This modification is likely crucial for optimizing the physicochemical properties for soil mobility and uptake by emerging weeds.

-

N1-Methyl Group: The methyl group at the N1 position is generally important for maintaining high activity.

Synthetic Workflow for Pyroxasulfone Analogs

The synthesis of Pyroxasulfone analogs typically involves the initial functionalization of the this compound core.

Application in Medicine: Anti-inflammatory Analogs as COX-2 Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. The selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib is a prominent example of a drug featuring a trifluoromethyl-substituted pyrazole ring.

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Analogs of this compound can be designed to selectively bind to the active site of COX-2.[10][11]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of Celecoxib and other pyrazole-based COX-2 inhibitors has provided significant insights into the SAR of this class of compounds:

-

1,5-Diaryl Substitution: A 1,5-diaryl substitution pattern on the pyrazole ring is a common feature of potent and selective COX-2 inhibitors.[10]

-

Sulfonamide Moiety: A sulfonamide or a similar acidic group on one of the aryl rings is crucial for binding to a specific hydrophilic pocket in the COX-2 active site, contributing to selectivity over COX-1.[10]

-

Trifluoromethyl Group: The trifluoromethyl group at the C3 or C5 position of the pyrazole often enhances potency and metabolic stability.[1][10]

-

N1-Aryl Substituent: The nature of the aryl group at the N1 position can be varied to modulate potency, selectivity, and pharmacokinetic properties.

| Compound | R1 (at N1) | R5 (at C5) | COX-2 IC50 (µM) | Reference |

| Celecoxib | 4-sulfamoylphenyl | 4-methylphenyl | 0.04 | [10] |

| Analog 1 | 4-sulfamoylphenyl | Phenyl | 0.15 | [10] |

| Analog 2 | 4-aminophenyl | 4-methylphenyl | >10 | [10] |

Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole Analog

This protocol describes a general procedure for the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole analog, a key intermediate for COX-2 inhibitors.

-

Synthesis of the 1,3-diketone: To a solution of an appropriate acetophenone (1.0 eq) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add ethyl trifluoroacetate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 1,3-diketone by column chromatography.

-

Cyclization to form the pyrazole: Dissolve the purified 1,3-diketone (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. After cooling, the product may precipitate. If not, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield the 1,5-diaryl-3-(trifluoromethyl)pyrazole.

Application in Oncology: Anticancer Analogs as VEGFR-2 Inhibitors

The this compound scaffold has also emerged as a valuable component in the design of potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for the treatment of cancer. Acrizanib is a notable example of a VEGFR-2 inhibitor incorporating this pyrazole moiety.[11][12]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[13][14] In many cancers, tumor growth and metastasis are dependent on angiogenesis. By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, analogs derived from the this compound core can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.[13][15]

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition

The development of Acrizanib and other pyrazole-based VEGFR-2 inhibitors has revealed key SAR insights:

-

Pyrazole as a Hinge-Binding Motif: The pyrazole ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[13]

-

N1-Methyl and C5-CF3 Groups: The N1-methyl and C5-trifluoromethyl groups are often important for optimizing potency and pharmacokinetic properties.[11]

-

Derivatization at C3-OH: The hydroxyl group at the C3 position is typically derivatized to connect to other parts of the inhibitor that occupy different pockets of the ATP-binding site. In Acrizanib, this is an amide linkage to an indole core.[11][12]

-

Overall Molecular Conformation: The overall three-dimensional shape of the molecule is critical for fitting into the complex topography of the VEGFR-2 active site.

| Compound | Modification at C3-OH | VEGFR-2 IC50 (nM) | Reference |

| Acrizanib | Amide linkage to 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide | <10 | [11] |

| Analog 3 | Simple amide | >1000 | Inferred from general kinase inhibitor SAR |

| Analog 4 | Ether linkage | Potency varies | Inferred from general kinase inhibitor SAR |

Experimental Protocol: Synthesis of an N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)amide Analog

This protocol outlines a general method for the synthesis of an amide analog, a common structural motif in pyrazole-based kinase inhibitors.

-

Synthesis of 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole: This intermediate can be synthesized from this compound through a multi-step process involving conversion of the hydroxyl group to a leaving group (e.g., tosylate or chloride) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine).

-

Amide Coupling: To a solution of 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the discovery of novel bioactive molecules. The versatility of its functionalization allows for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on:

-

Exploration of New Biological Targets: Expanding the application of these analogs to other enzyme families and receptor systems.

-

Development of More Selective Inhibitors: Fine-tuning the substituents to achieve even greater selectivity for the target of interest, thereby reducing off-target effects and improving safety profiles.

-

Application of Novel Synthetic Methodologies: Employing new synthetic techniques to access a wider diversity of structural analogs in an efficient and sustainable manner.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]

- 15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Pyrazoles

The pyrazole ring is a cornerstone heterocyclic motif in medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activities.[1] When this privileged scaffold is functionalized with a trifluoromethyl (CF3) group, its therapeutic potential is significantly amplified. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a molecule's binding affinity, cell permeability, and pharmacokinetic profile.[2][3] This synergy has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and numerous other candidates in clinical development.[4]

However, the synthesis of trifluoromethyl-substituted pyrazoles is not without its challenges. The primary obstacle for synthetic chemists is controlling the regioselectivity of the final product. Depending on the precursors and reaction conditions, the CF3 group can be directed to different positions on the pyrazole ring, leading to distinct regioisomers with potentially different biological activities. This guide provides a comprehensive overview of the core synthetic strategies, offering field-proven insights into methodologies that maximize yield and achieve precise regiochemical control.

Part 1: The Classic Approach—Cyclocondensation of β-Diketones

The most established method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This approach is robust and widely used for its operational simplicity.

Causality and Mechanistic Insight

The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-diketone, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the aromatic pyrazole ring. When an unsymmetrical trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-aryl-butane-1,3-dione) reacts with a substituted hydrazine, two competing reaction pathways exist, potentially leading to a mixture of regioisomers (3-CF3- and 5-CF3-pyrazoles). The electronic nature of the diketone's substituents and the steric hindrance of the hydrazine determine the initial site of attack and, consequently, the final product ratio.

Diagram: Knorr Cyclocondensation Pathway

Caption: Competing pathways in the Knorr synthesis of trifluoromethyl-pyrazoles.

Expertise in Action: Controlling Regioselectivity with Fluorinated Alcohols

A significant breakthrough in controlling the regioselectivity of this reaction involves the strategic use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] These solvents, through hydrogen bonding, preferentially activate the carbonyl group adjacent to the trifluoromethyl moiety, making it more electrophilic. This directs the initial nucleophilic attack of the hydrazine to this position, favoring the formation of the therapeutically relevant 3-trifluoromethylpyrazole isomer.[7]

Protocol 1: Regioselective Synthesis using HFIP

This protocol is adapted from the methodology developed for the synthesis of fluorinated Tebufenpyrad analogs.[7]

-

Reaction Setup: To a solution of the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, ~0.2 M), add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

-

Work-up: Upon completion, remove the HFIP solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 3-trifluoromethylpyrazole regioisomer.

Data Presentation: Solvent Effect on Regioselectivity

| Entry | Diketone Substituent (R) | Hydrazine | Solvent | Ratio (3-CF3 : 5-CF3) | Yield (%) | Reference |

| 1 | 4-Chlorophenyl | Methylhydrazine | EtOH | 55 : 45 | 95 | [7] |

| 2 | 4-Chlorophenyl | Methylhydrazine | TFE | 85 : 15 | 98 | [7] |

| 3 | 4-Chlorophenyl | Methylhydrazine | HFIP | 97 : 3 | 99 | [7] |

| 4 | 2-Furyl | Methylhydrazine | EtOH | 10 : 90 | 95 | |

| 5 | 2-Furyl | Methylhydrazine | HFIP | >99 : 1 | 98 |

Part 2: The Power of [3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions offer a powerful and often highly regioselective alternative for constructing the pyrazole core.[8] This strategy involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a double or triple bond.[9]

Causality and Mechanistic Insight

The regioselectivity in these reactions is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. For the synthesis of 3-trifluoromethylpyrazoles, trifluoroacetonitrile imines are particularly effective 1,3-dipoles. These are typically generated in situ from trifluoroacetohydrazonoyl bromides in the presence of a base.[8][10] The subsequent cycloaddition with an alkene (like a chalcone) produces a pyrazoline intermediate, which is then aromatized via oxidation to the final pyrazole.[10]

Diagram: [3+2] Cycloaddition Workflow

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

Protocol 2: Synthesis via Nitrile Imine Cycloaddition and Oxidation

This protocol is based on a method for synthesizing polyfunctionalized 3-trifluoromethylpyrazoles.[8][10]

-

Cycloaddition: In a round-bottom flask, dissolve the chalcone (1.0 eq) and the N-aryltrifluoroacetohydrazonoyl bromide (1.2 eq) in a suitable solvent like toluene. Add triethylamine (Et3N, 1.5 eq) and stir the mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

-

Isolation of Intermediate: Filter the triethylammonium bromide salt and concentrate the filtrate under reduced pressure. The crude product, a 5-acyl-pyrazoline, can be purified by chromatography or used directly in the next step.

-

Oxidative Aromatization: Dissolve the crude pyrazoline intermediate in a solvent such as dimethyl sulfoxide (DMSO). Add an oxidizing agent, like activated manganese dioxide (MnO2, 5.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove MnO2, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the fully substituted 3-trifluoromethylpyrazole.

Part 3: Efficient Assembly via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a final product, incorporating substantial parts of all starting materials. This strategy offers significant advantages in terms of step economy and operational simplicity.

Causality and Mechanistic Insight

A notable MCR for 3-trifluoromethylpyrazoles involves the reaction of an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[4] The reaction is believed to proceed through the initial formation of a tosylhydrazone from the aldehyde and tosyl hydrazide. In the presence of a specific base like DBU, this intermediate eliminates tosylsulfinic acid to generate a transient diazo compound. This diazo compound then undergoes a [3+2] cycloaddition with BTP, followed by a series of hydrogen transfers and elimination of HBr to yield the aromatic pyrazole. The choice of base is critical; DBU was found to be uniquely effective in promoting the desired pathway.[4]

Diagram: Logic Flow of the Three-Component Synthesis

Caption: Logical flow for the three-component synthesis of 3-CF3 pyrazoles.

Protocol 3: Three-Component Synthesis of 3-Trifluoromethylpyrazoles

This protocol is adapted from a general method for the regioselective synthesis of 3-trifluoromethylpyrazoles.[4]

-

Reaction Setup: To a flask containing a magnetic stir bar, add the aldehyde (1.0 eq), tosyl hydrazide (1.05 eq), and 2-bromo-3,3,3-trifluoropropene (BTP, 1.5 eq).

-

Solvent and Base: Add acetonitrile (MeCN) as the solvent, followed by the slow addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1,5-disubstituted-3-trifluoromethylpyrazole.

Data Presentation: Substrate Scope for MCR

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | 4-Methylbenzaldehyde | 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 85 | [4] |

| 2 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 81 | [4] |

| 3 | 4-Bromobenzaldehyde | 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole | 78 | [4] |

| 4 | 2-Naphthaldehyde | 1-(naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 88 | [4] |

| 5 | Cinnamaldehyde | 1-styryl-3-(trifluoromethyl)-1H-pyrazole* | 65 | [4] |

| Note: The reaction described forms 1,5-disubstituted pyrazoles, but the core principle demonstrates a powerful MCR approach to the 3-CF3 pyrazole scaffold. |

Conclusion and Future Outlook

The synthesis of trifluoromethyl-substituted pyrazoles is a dynamic field of research, driven by their immense value in drug discovery and development. While classical cyclocondensation methods remain relevant, modern strategies focusing on [3+2] cycloadditions and multicomponent reactions provide superior control over regioselectivity and offer greater efficiency. The key to success lies in understanding the underlying reaction mechanisms and making informed choices about starting materials, catalysts, and reaction conditions. As our understanding of organofluorine chemistry deepens, we can anticipate the emergence of even more sophisticated and sustainable methods—such as late-stage C-H trifluoromethylation or novel catalytic cycles—to construct these vital molecular scaffolds, further empowering the development of next-generation therapeutics and agrochemicals.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the current absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a practical whitepaper for researchers. It offers a detailed exploration of the theoretical underpinnings of solubility for pyrazole derivatives, alongside robust, step-by-step protocols for both kinetic and thermodynamic solubility determination. By equipping scientists with these methodologies, this guide aims to empower research and development teams to generate reliable solubility data, a critical parameter in drug discovery and formulation development.

Introduction: The Critical Role of Solubility in Compound Advancement

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from discovery to a viable therapeutic or commercial product.[1][2] For a compound like this compound, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility is a primary contributor to low bioavailability of orally administered drugs.[1]

-

Assay Reliability: Undissolved compound can lead to inaccurate and unreliable results in in-vitro biological assays.[2][3]

-

Formulation Development: Knowledge of a compound's solubility in various solvents is essential for developing effective and stable formulations.[4]

The pyrazole scaffold is a common feature in many active pharmaceutical ingredients.[5][6] However, the solubility of pyrazole derivatives can be complex, influenced by a variety of structural and environmental factors.[7][8]

Physicochemical Properties and Predicted Solubility Behavior of this compound

Table 1: Physicochemical Properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Isomer)

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃N₂O | PubChem[9] |

| Molecular Weight | 166.10 g/mol | PubChem[9] |

| Melting Point | 177-179 °C | ChemicalBook[10] |

| XLogP3-AA | 0.8 | PubChem[9] |

| Hydrogen Bond Donors | 1 | PubChem[9] |

| Hydrogen Bond Acceptors | 3 | PubChem[9] |

The presence of a trifluoromethyl group, a methyl group, and a hydroxyl group on the pyrazole ring will dictate its solubility profile. The trifluoromethyl group is strongly electron-withdrawing and can decrease aqueous solubility due to its hydrophobic nature. Conversely, the hydroxyl group can participate in hydrogen bonding, which may enhance solubility in polar solvents.[5][7] The pyrazole ring itself can engage in hydrogen bonding.[7]

Based on these structural features, it is anticipated that this compound will exhibit:

-

Limited aqueous solubility: The hydrophobic trifluoromethyl group is likely to be a dominant factor.

-

Increased solubility in organic polar solvents: Solvents like ethanol, methanol, and acetone are expected to be more effective at solvating the molecule than water.[8]

-

Temperature-dependent solubility: As with most organic compounds, solubility is expected to increase with temperature.[7][8]

-

pH-dependent aqueous solubility: The acidic proton of the hydroxyl group and the basic nitrogen atoms of the pyrazole ring suggest that the compound's ionization state, and therefore its aqueous solubility, will be influenced by pH.[11]

Experimental Determination of Solubility: A Methodological Guide

Given the lack of pre-existing data, the following section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement of how much of a compound, initially dissolved in an organic solvent like DMSO, will stay in an aqueous solution under specific conditions. It's a rapid assessment often used in the early stages of drug discovery.[2][4][12][13][14]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period. This is a more time-consuming but accurate measurement, critical for later-stage development and formulation.[2][3][4][15]

Experimental Workflow Overview

The general workflow for determining the solubility of a novel compound involves several key stages, from initial qualitative assessment to quantitative analysis.

Caption: General workflow for solubility determination.

Protocol for Kinetic Solubility Determination

This protocol is adapted for a high-throughput format using a plate-based nephelometric or UV-spectrophotometric method.[12][16]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom for UV, black for nephelometry)

-

Multichannel pipettes

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. For a standard curve, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a nominal compound concentration of 200 µM. The final DMSO concentration should be 2%.[13]

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[3][16]

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates precipitation of the compound.[3][16]

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Alternatively, filter the solution using a solubility filter plate.[3][12]

-

-

Data Analysis: Determine the concentration of the compound in solution by comparing the readings to a standard curve. The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[17][18]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (UV or MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[4][15][17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same solvent must be prepared for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from at least three replicate experiments.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| PBS, pH 7.4 | 25 | Kinetic | ||

| PBS, pH 7.4 | 25 | Thermodynamic | ||

| Water | 25 | Thermodynamic | ||

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | ||

| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | ||

| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic |

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and practical methodologies for its determination. By implementing the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance promising compounds through the drug discovery and development pipeline. A thorough understanding of a compound's solubility characteristics is not merely an academic exercise but a fundamental prerequisite for successful pharmaceutical innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ingentaconnect.com [ingentaconnect.com]

The Trifluoromethylated Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the biological activity and pharmacokinetic profile of a parent molecule.[1] When coupled with the pyrazole nucleus, a versatile five-membered heterocycle known for its broad spectrum of biological activities, the resulting trifluoromethylated pyrazole scaffold emerges as a "privileged" structure.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows essential for their discovery and development. We will explore landmark examples such as the anti-inflammatory drug Celecoxib and the insecticide Fipronil, alongside emerging applications in oncology and infectious diseases.[4][5]

Introduction: The Synergistic Power of -CF₃ and the Pyrazole Ring

The pyrazole ring is a fundamental building block in numerous pharmaceuticals due to its metabolic stability and ability to act as a versatile scaffold for establishing critical interactions with biological targets.[3][6] The two adjacent nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating robust binding to enzyme active sites and receptors.[6]

The introduction of a trifluoromethyl group onto this scaffold confers several advantageous properties:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug.[1]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[1][7]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, influencing a molecule's ionization state and binding characteristics.[1]

-

Conformational Control: The steric bulk of the -CF₃ group can lock the molecule into a specific, biologically active conformation.[8]

This powerful synergy has led to the development of highly successful commercial products and a vibrant area of ongoing research.

Spectrum of Biological Activities & Mechanisms of Action

Trifluoromethylated pyrazoles exhibit a remarkable range of biological activities, spanning therapeutic areas and applications in crop protection.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application is in the treatment of inflammation. Trifluoromethylated pyrazoles form the core of a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.

Key Example: Celecoxib

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][9][10]

-

Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][11] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][12] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[11] Celecoxib's selectivity for COX-2 is attributed to its trifluoromethyl and sulfonamide side chains, which bind to a specific hydrophilic pocket near the active site of COX-2, an interaction that is sterically hindered in the narrower COX-1 active site.[9][10] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[10][11]

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

Insecticidal Activity: Neurotoxicity via GABA Receptor Antagonism

In agrochemistry, trifluoromethylated pyrazoles are potent insecticides, exemplified by the broad-spectrum agent, Fipronil.

Key Example: Fipronil

Fipronil is highly effective against a wide range of agricultural and household pests, including termites, ants, and fleas.[5]

-

Mechanism of Action: Fipronil acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in the central nervous system of insects.[13][14] GABA is the primary inhibitory neurotransmitter in insects; its binding to the GABA-A receptor opens chloride channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.[15] Fipronil binds to a site within the chloride channel, blocking the influx of chloride ions.[5][13] This disruption of the inhibitory signal leads to excessive neuronal stimulation, hyperexcitation, paralysis, and ultimately, the death of the insect.[5] Fipronil's selectivity for insects is due to its much higher binding affinity for insect GABA receptors compared to mammalian receptors.[14][16] It also targets glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further enhancing its insect-specific toxicity.[14]

Anticancer Activity: Targeting Cellular Proliferation

Emerging research has highlighted the potential of trifluoromethylated pyrazoles as anticancer agents, targeting various mechanisms of tumor growth.

-

Tubulin Polymerization Inhibition: Certain novel trifluoromethylated pyrazole analogues, designed as hybrids of Celecoxib and Combretastatin A-4 (a known tubulin inhibitor), have shown potent anticancer activity.[17][18][19] These compounds bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules.[17][18] This disruption of the microtubule network arrests the cell cycle in the mitotic phase, leading to apoptotic cell death in cancer cells.[17][18]

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[20] The development of trifluoromethylated pyrazole derivatives targeting specific kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs), is an active area of research.[19]

-

COX-2 Independent Mechanisms: While Celecoxib's anticancer effects were initially thought to be solely due to COX-2 inhibition, it is now known to induce apoptosis and inhibit angiogenesis through various other pathways, including the regulation of cyclins, caspases, and vascular endothelial growth factor (VEGF).[12]

Antimicrobial Activity

Derivatives of trifluoromethyl-phenyl-pyrazoles have demonstrated significant potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] These compounds have been shown to inhibit bacterial growth and eradicate biofilms, which are notoriously difficult to treat.[3]

Key Experimental Workflows

The discovery and validation of bioactive trifluoromethylated pyrazoles involve a systematic workflow encompassing synthesis, in vitro screening, and mechanistic studies.

Caption: A typical workflow for the discovery of bioactive compounds.

General Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole

A common and robust method for synthesizing the core scaffold is the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a substituted hydrazine.

Objective: To synthesize a representative 1,5-diaryl-3-(trifluoromethyl)pyrazole.

Materials:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione

-

(4-Methoxyphenyl)hydrazine hydrochloride

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) and (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) in absolute ethanol (30 mL).

-

Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Extraction: Add distilled water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of potential anti-inflammatory agents.

Objective: To measure the IC₅₀ values of a test compound against human COX-1 and COX-2 enzymes.

Principle: This is a colorimetric assay that measures the peroxidase activity of the COX enzymes. The peroxidase activity generates a colored product from a probe molecule, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of color development.

Materials:

-

COX-1 and COX-2 inhibitor screening assay kit (commercially available)

-

Test compound (dissolved in DMSO)

-

Celecoxib (as a positive control for COX-2 selectivity)

-

Ketoprofen (as a non-selective control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents (buffer, heme, arachidonic acid, colorimetric substrate) according to the kit manufacturer's instructions.

-

Compound Dilution: Prepare a series of dilutions of the test compound and control inhibitors in assay buffer.

-

Enzyme Addition: To separate wells of the 96-well plate, add the appropriate enzyme (COX-1 or COX-2).

-

Inhibitor Incubation: Add the diluted test compounds and controls to their respective wells. Also include a "100% initial activity" well (with DMSO vehicle) and a "background" well (without enzyme). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells except the background control.

-

Color Development: Immediately add the colorimetric substrate solution.

-

Measurement: Incubate the plate for a defined period (e.g., 5-10 minutes) at room temperature, then measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Structure-Activity Relationships (SAR) and Data Summary

Systematic modification of the trifluoromethylated pyrazole scaffold has yielded crucial insights into the structural requirements for various biological activities.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Table 1: Bioactivity of Representative Trifluoromethylated Pyrazoles

| Compound | Core Structure | Target(s) | Biological Activity | Key SAR Insight |

| Celecoxib [4] | 1,5-Diaryl-3-(trifluoromethyl)pyrazole | COX-2 | Anti-inflammatory | The para-sulfonamide group on the N-1 phenyl ring is crucial for selective binding to the COX-2 side pocket.[9][10] |

| Fipronil [5] | 3-Cyano-1-aryl-5-amino-4-(trifluoromethylsulfinyl)pyrazole | GABA-A and GluCl Receptors | Insecticidal | The trifluoromethylsulfinyl group is critical for high-affinity binding and potent insecticidal activity.[16] |

| Compound C-23 [17][18] | 1,5-Diaryl-3-(trifluoromethyl)pyrazole | Tubulin | Anticancer (Antiproliferative) | A 3,4,5-trimethoxyphenyl group at the C-5 position and a carboxymethyl-substituted phenyl at the N-1 position enhance tubulin binding and cytotoxicity.[17][18] |

| Pyrazole 46 [3] | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | Bacterial Cell Components | Antibacterial (Anti-MRSA) | The presence of two -CF₃ groups on the phenyl ring significantly increases antibacterial potency against Gram-positive strains.[2] |

Future Perspectives and Conclusion

The trifluoromethylated pyrazole scaffold continues to be a highly fruitful area of research. Future directions are likely to focus on:

-

Novel Anticancer Agents: Designing derivatives with improved selectivity for novel cancer targets and better penetration of the blood-brain barrier for treating brain tumors.

-

Neuroprotective Agents: Exploring the potential of these compounds to modulate targets in the central nervous system for treating neurodegenerative diseases.[21]

-

Next-Generation Agrochemicals: Developing new insecticides, fungicides, and herbicides with novel modes of action to combat growing resistance issues and with improved environmental safety profiles.[7][22]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. Fipronil Technical Fact Sheet [npic.orst.edu]

- 14. Fipronil - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a versatile heterocyclic building block that has garnered significant attention in both the agrochemical and pharmaceutical industries. Its unique structural features, particularly the presence of a trifluoromethyl group, a pyrazole core, and a hydroxyl functionality, impart desirable physicochemical and biological properties to molecules that incorporate this scaffold. This guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this important chemical entity, offering valuable insights for researchers engaged in the design and development of novel bioactive compounds.

Discovery and Historical Context

The emergence of fluorinated organic compounds, particularly those containing the trifluoromethyl (-CF3) group, has been a transformative development in medicinal and agricultural chemistry. The introduction of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While the broader history of pyrazole synthesis dates back to the 19th century, the focused exploration of trifluoromethyl-substituted pyrazoles gained momentum in the latter half of the 20th century. An early and notable disclosure of a synthetic method for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol was presented in a 1990 publication by Lee et al. in the Journal of Heterocyclic Chemistry. This work detailed a method for its preparation, which has since been refined and optimized.[1][2][3] The development of this and similar fluorinated pyrazoles was driven by the growing demand for novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles for use in crop protection and human health.

Physicochemical Properties

The structural attributes of this compound contribute to its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H5F3N2O | PubChem[4] |

| Molecular Weight | 166.10 g/mol | PubChem[4] |

| Melting Point | 177-179 °C | ChemicalBook[5] |

| Boiling Point (Predicted) | 224.4±35.0 °C | ChemicalBook[6] |

| Density (Predicted) | 1.50±0.1 g/cm³ | ChemicalBook[6] |

| pKa (Predicted) | 6.5±0.2 | |

| LogP (Predicted) | 0.8 | PubChem[4] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine. This reaction has been the subject of extensive optimization to improve yield and regioselectivity, as the formation of the isomeric this compound can be a significant side reaction.

Optimized Synthetic Protocol

The following protocol is a refined procedure that aims for high yield and selectivity.

Reaction Scheme:

A simplified reaction scheme for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).